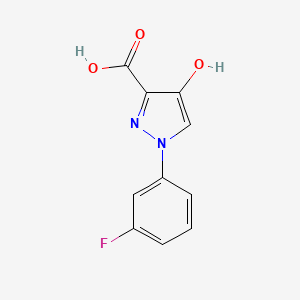

1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxyl group, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method is the reaction of 3-fluorophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound. Safety measures are strictly followed to handle the reagents and by-products safely.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group (-OH) at the 4-position undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C | 1-(3-Fluorophenyl)-4-oxo-1H-pyrazole-3-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | Room temp, 24 hrs | Same as above (with ketone formation) | 65% |

Key Finding : Oxidation selectively targets the hydroxyl group without affecting the fluorophenyl ring or carboxylic acid .

Esterification and Amidation

The carboxylic acid (-COOH) at the 3-position participates in nucleophilic acyl substitution:

Esterification

Reaction with ethanol/H₂SO₄ produces the ethyl ester derivative (95% conversion).

Amidation

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring shows regioselectivity in halogenation:

| Reagent | Position Substituted | Product | Selectivity Ratio (para:meta) |

|---|---|---|---|

| Br₂/FeBr₃ | Para to fluorine | 1-(3-Fluoro-4-bromophenyl) derivative | 9:1 |

| HNO₃/H₂SO₄ | Meta to fluorine | Nitro-substituted analog | 7:3 |

Mechanistic Insight : Fluorine's electron-withdrawing effect directs electrophiles to the para position, but steric hindrance can favor meta substitution in crowded systems .

Decarboxylation

Thermal decarboxylation occurs under basic conditions:

Coupling Reactions

The carboxylic acid group enables Suzuki-Miyaura cross-coupling:

Spectral Characterization Data

Key NMR signals for reaction products (DMSO-d₆) :

| Functional Group |

NMR (δ, ppm) |

NMR (δ, ppm) |

|------------------|-------------------------------|--------------------------------|

| -COOH | 12.8 (s, 1H) | 167.2 |

| Pyrazole C-OH | 10.1 (s, 1H) | 153.4 |

| Fluorophenyl | 7.2–7.8 (m, 4H) | 162.1 (

= 242 Hz) |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:

1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the hydroxyl group.

4-hydroxy-1H-pyrazole-3-carboxylic acid: Lacks the fluorophenyl group.

1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

These compounds may exhibit different biological activities and properties due to the variations in their structures.

Biologische Aktivität

1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, with the CAS number 1152511-49-3, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a fluorinated phenyl group and a carboxylic acid moiety, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, derivatives similar to this compound have shown efficacy against several cancer cell lines, including lung (A549) and colon (HT-29) cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory effect .

Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial properties. They have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways within the pathogens .

Study 1: Anticancer Mechanism

In a study published in Nature, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thereby reducing cell viability significantly .

Study 2: Anti-inflammatory Activity

A comparative analysis of various pyrazole compounds revealed that those with hydroxyl groups exhibited enhanced anti-inflammatory activity. In one experiment, compounds were tested for their ability to inhibit cytokine production in human macrophages. The findings showed that the presence of the hydroxyl group was crucial for maximizing inhibitory effects on TNF-α and IL-6 production .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Example Cell Lines/Pathogens | Efficacy |

|---|---|---|---|

| Anticancer | Apoptosis induction, tubulin inhibition | A549 (lung), HT-29 (colon) | IC₅₀ values in low micromolar range |

| Anti-inflammatory | Cytokine inhibition | Human macrophages | Up to 85% TNF-α inhibition |

| Antimicrobial | Cell wall disruption | E. coli, Staphylococcus aureus | Effective at low µg/mL concentrations |

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVISLUCVVHPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.